molecular formula C10H20O6 B15129656 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B15129656
M. Wt: 236.26 g/mol
InChI Key: NAJPAGUETSZHOG-UHFFFAOYSA-N
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Description

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol is a glycoside derivative characterized by a central oxane (pyranose) ring substituted with a hydroxymethyl group at position 2 and a butoxy group at position 2. This structural motif places it within a broader class of glycosides, which are critical in biological systems for their roles in energy storage, signaling, and metabolic regulation.

Properties

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3

InChI Key

NAJPAGUETSZHOG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(C(C(C(CO1)O)O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of butyl alcohol with a suitable oxane precursor under controlled conditions. One common method is the acid-catalyzed reaction of butyl alcohol with 2,3,4,5-tetrahydroxymethyl oxane. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of butoxy-oxane ketones or aldehydes.

    Reduction: Formation of butoxy-oxane alcohols.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. The butoxy group can interact with hydrophobic regions of proteins or membranes, influencing their activity.

Comparison with Similar Compounds

Table 2: Comparison with SGLT2 Inhibitors

Compound Substituents Molecular Formula Molecular Weight (g/mol) Solubility Clinical Use
This compound Butoxy, hydroxymethyl C₁₀H₂₀O₇ 252.26* Not reported Research compound
Dapagliflozin Chlorophenyl, ethoxyphenylmethyl C₂₁H₂₅ClO₆ 408.87 Low water solubility Type 2 diabetes
Bexagliflozin Chlorophenyl, cyclopropoxyethoxyphenyl C₂₅H₂₉ClO₇ 488.95 Lipophilic Antidiabetic

*Calculated using average atomic weights.

Terpene and Alkaloid Glycosides

Ginsenosides (e.g., Compound K, Rg3) and 2-(Hydroxymethyl)-6-[4-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butan-2-yloxy]oxane-3,4,5-triol () combine oxane rings with terpene or alkaloid aglycones. These compounds often exhibit immunomodulatory or anticancer effects. For instance, Ginsenoside Rg3 (C₄₂H₇₂O₁₃) has a molecular weight of 785 g/mol and is insoluble in water, contrasting with smaller phenolic glycosides that may have better solubility .

Table 3: Comparison with Terpene Glycosides

Compound Aglycone Type Molecular Formula Molecular Weight (g/mol) Bioactivity
This compound None (simple glycoside) C₁₀H₂₀O₇ 252.26 Not characterized
Ginsenoside Rg3 Triterpene C₄₂H₇₂O₁₃ 785.0 Anticancer, anti-inflammatory
FT3418 () Cyclohexenyl terpene C₂₀H₂₈O₁₄ 504.43 Immunomodulatory

Simpler Oxane Derivatives

Compounds like 2-Methoxy-6-methyloxane-3,4,5-triol (C₇H₁₄O₅, 178.18 g/mol) and 2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol (C₈H₁₆O₅S, 248.28 g/mol) demonstrate how minor substituent changes alter physicochemical properties. The methoxy and ethylsulfanyl groups reduce polarity compared to hydroxymethyl or butoxy derivatives, impacting solubility and reactivity .

Key Research Findings and Implications

Structural Flexibility : The oxane ring accommodates diverse substituents, enabling tailored biological activities (e.g., antidiabetic vs. antioxidant effects) .

Metabolic Fate : Glycosides like pelargonidin derivatives undergo enzymatic modifications (e.g., acetylation) during absorption, suggesting analogous pathways for 2-butoxy analogs .

Solubility Challenges : Bulkier substituents (e.g., in SGLT2 inhibitors) often reduce water solubility, necessitating formulation strategies for therapeutic use .

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